N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide
Description
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique molecular structure This compound features an isoindoline-1,3-dione core, which is a prominent structure in various pharmaceutical and industrial applications
Properties
IUPAC Name |
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-29-15-5-3-6-16(11-15)30-13-21(26)24-14-4-2-7-17(10-14)31-18-8-9-19-20(12-18)23(28)25-22(19)27/h2-12H,13H2,1H3,(H,24,26)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIHBCDZQJTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the isoindoline-1,3-dione core. This can be achieved through the reaction of phthalic anhydride with primary amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium methoxide, phenol derivatives, under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for specific applications in research and industry .
Scientific Research Applications
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: Shares the isoindoline-1,3-dione core but has different substituents, leading to distinct chemical and biological properties.
Indole derivatives: Contain the indole nucleus and exhibit a wide range of biological activities, similar to N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(3-methoxyphenoxy)acetamide.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
